![molecular formula C30H42O8 B1257178 5-[14-hydroxy-10,13-dimethyl-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-pyranone](/img/structure/B1257178.png)
5-[14-hydroxy-10,13-dimethyl-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-pyranone
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Overview
Description
5-[14-hydroxy-10,13-dimethyl-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-pyranone is a steroid lactone. It derives from a bufanolide.
Scientific Research Applications
Structural Analysis and Derivative Synthesis
- Compound Characterization : Various studies have focused on the structural analysis and synthesis of related compounds. For instance, Djigoué et al. (2012) explored androsterone derivatives, highlighting their typical steroid shape and biological potential Djigoué et al., 2012.
- Synthetic Applications : Research by Zhang et al. (2012) on 17βH-Periplogenin from Periploca sepium Bunge, another compound with similar structural features, detailed its extraction and potential applications Zhang et al., 2012.
Biological and Medicinal Research
- Phytotoxicity Studies : Compounds like 5,22-Stigmastadien-3β-yl p-toluenesulfonate, studied by Ketuly et al. (2010), reveal insights into phytotoxicity and ecological interactions Ketuly et al., 2010.
- Cytotoxicity and Anticancer Potential : Meilert et al. (2004) explored the non-iterative asymmetric synthesis of C15 polyketide spiroketals, assessing their cytotoxicity toward various cancer cell lines Meilert et al., 2004.
- LXR Agonist Synthesis : Ching's (2013) research synthesized liver X receptor agonists, demonstrating the compound's relevance in cholesterol metabolism regulation Ching, 2013.
Chemical and Physical Properties
- Crystal Structure Analysis : Studies by Malathi et al. (2002) on azadirachtol, a tetranortriterpenoid from neem kernels, provided detailed crystal structure analysis, significant for understanding the physical and chemical properties of similar compounds Malathi et al., 2002.
properties
Product Name |
5-[14-hydroxy-10,13-dimethyl-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-pyranone |
---|---|
Molecular Formula |
C30H42O8 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
5-[14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19?,20?,21?,22?,24-,25+,26+,27-,28?,29?,30?/m0/s1 |
InChI Key |
MYEJFUXQJGHEQK-RLQJMXQZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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